Cas no 1444598-72-4 (N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide)

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide is a specialized organic compound featuring a cyano-substituted pyrazole core linked to a cyclobutylpropanamide moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the cyano group enhances reactivity, facilitating further derivatization, while the phenylpyrazole component may contribute to binding interactions in target systems. The cyclobutyl ring introduces conformational rigidity, which can influence pharmacokinetic properties. This compound is suited for research applications requiring precise molecular scaffolds, offering a balance of synthetic versatility and structural complexity for drug discovery and development efforts.
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide structure
1444598-72-4 structure
Product Name:N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide
CAS No:1444598-72-4
MF:C18H20N4O
MW:308.377603530884
CID:5857980
PubChem ID:75376755
Update Time:2025-06-15

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 1444598-72-4
    • AKOS033276100
    • CHEMBL3465100
    • EN300-26687578
    • N-[cyano-(1-phenylpyrazol-4-yl)methyl]-3-cyclobutylpropanamide
    • N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide
    • Z1344039952
    • Inchi: 1S/C18H20N4O/c19-11-17(21-18(23)10-9-14-5-4-6-14)15-12-20-22(13-15)16-7-2-1-3-8-16/h1-3,7-8,12-14,17H,4-6,9-10H2,(H,21,23)
    • InChI Key: FWCKVEOKCZRZNP-UHFFFAOYSA-N
    • SMILES: O=C(CCC1CCC1)NC(C#N)C1C=NN(C2C=CC=CC=2)C=1

Computed Properties

  • Exact Mass: 308.16371127g/mol
  • Monoisotopic Mass: 308.16371127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 70.7Ų

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26687578-0.05g
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide
1444598-72-4 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide

Comprehensive Overview of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide (CAS No. 1444598-72-4)

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide, with the CAS number 1444598-72-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of functional groups, including a cyano group, a phenylpyrazole moiety, and a cyclobutylpropanamide backbone, making it a versatile intermediate for drug discovery and material science applications. Its structural complexity and potential bioactivity have positioned it as a subject of interest for researchers exploring novel therapeutic agents and crop protection solutions.

The compound's molecular formula and structural features contribute to its diverse reactivity and binding properties. The presence of the 1-phenyl-1H-pyrazol-4-yl group is particularly noteworthy, as pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory and anticancer effects. Additionally, the cyclobutyl ring introduces conformational rigidity, which can enhance target specificity in drug design. Researchers are increasingly investigating such small-molecule modulators for their potential in addressing unmet medical needs, aligning with current trends in precision medicine and personalized therapeutics.

In the context of agrochemical innovation, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide has shown promise as a scaffold for developing next-generation pesticides and herbicides. With growing global concerns about food security and sustainable agriculture, compounds like this are being evaluated for their efficacy and environmental safety. The cyano group in its structure may contribute to modes of action that disrupt pest physiology, offering alternatives to conventional chemicals amid rising resistance issues.

From a synthetic chemistry perspective, the compound's CAS no 1444598-72-4 serves as a key identifier for researchers sourcing high-purity materials. Its synthesis typically involves multi-step organic reactions, including amide coupling and cyanation processes, which are critical topics in modern methodology development. Laboratories focusing on high-throughput screening often utilize such building blocks to expand their compound libraries for hit identification.

The commercial and academic demand for N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide reflects broader industry shifts toward fragment-based drug design and structure-activity relationship (SAR) studies. As computational tools like AI-driven molecular modeling gain traction, this compound's well-defined pharmacophore makes it a valuable subject for in silico simulations. These applications resonate with trending searches about computational chemistry and drug repurposing strategies in scientific databases.

Quality control and analytical characterization of CAS 1444598-72-4 involve advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency, addressing the pharmaceutical industry's emphasis on regulatory compliance and Good Manufacturing Practices (GMP). Such rigor aligns with current discussions about supply chain transparency in fine chemical production.

Future research directions for this compound may explore its biodegradation pathways and metabolic stability, particularly given increasing regulatory focus on green chemistry principles. Its potential as a protease inhibitor or kinase modulator also remains an open question in target identification studies. These aspects connect with frequently searched topics like enzyme inhibition mechanisms and drug metabolism in academic circles.

In summary, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide (1444598-72-4) represents a compelling case study in contemporary medicinal chemistry and agrochemical development. Its structural novelty and multifunctional architecture continue to inspire innovations across life sciences, while its commercial availability supports ongoing exploration in both academic and industrial settings.

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